molecular formula C21H20O4S B7729161 1-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-3-(phenylthio)propan-1-one

1-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-3-(phenylthio)propan-1-one

Cat. No.: B7729161
M. Wt: 368.4 g/mol
InChI Key: RDPSEWSRUREZFI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3-(phenylthio)propan-1-one is a synthetic propanone derivative featuring a 3,4-dimethoxyphenyl group at the ketone position, a furan-2-yl substituent, and a phenylthio moiety at the β-carbon. The compound’s structure combines electron-rich aromatic systems (methoxy and furan groups) with a sulfur-containing group (phenylthio), which may influence its electronic properties, solubility, and biological interactions. The furan ring, a five-membered heterocycle, introduces distinct steric and electronic characteristics compared to other substituents like methylsulfonyl or triazole groups seen in analogs (e.g., ) .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4S/c1-23-18-11-10-15(13-20(18)24-2)17(22)14-21(19-9-6-12-25-19)26-16-7-4-3-5-8-16/h3-13,21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPSEWSRUREZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC(C2=CC=CO2)SC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-3-(phenylthio)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base to form a chalcone intermediate.

    Thioether formation: The chalcone intermediate is then reacted with thiophenol under basic conditions to introduce the phenylthio group, resulting in the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development. Research has indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, which could be beneficial in treating various conditions.

Case Study: Anti-inflammatory Activity
A study exploring the anti-inflammatory effects of similar compounds showed that they inhibit the cyclooxygenase (COX) enzyme, which is crucial in the inflammatory process. This suggests that 1-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-3-(phenylthio)propan-1-one may have similar mechanisms of action, warranting further investigation into its therapeutic potential.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its unique functional groups allow chemists to modify its structure to create derivatives with varied biological activities.

Case Study: Synthesis of Thiazole Derivatives
Research has demonstrated that compounds similar to 1-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-3-(phenylthio)propan-1-one can be utilized to synthesize thiazole derivatives, which are known for their diverse biological activities. The synthetic routes often involve multi-step reactions that leverage the compound's reactivity.

Agrochemicals

The compound's structural characteristics make it suitable for applications in agrochemicals. It can be modified to develop herbicides or pesticides that target specific plant or pest pathways.

Case Study: Herbicidal Activity
A study focused on phenylthio compounds has shown promising herbicidal activity against certain weed species. This highlights the potential of 1-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-3-(phenylthio)propan-1-one as a lead compound for developing new agrochemical products.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-3-(phenylthio)propan-1-one involves its interaction with various molecular targets. The compound can modulate biological pathways by binding to specific enzymes or receptors, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on substituent effects, biological activities, and pharmacological profiles.

Table 1: Structural and Functional Comparison of Propanone Derivatives

Compound Name R1 (Position 1) R2 (Position 3) R3 (Position 3) Key Biological Activity Selectivity Index (COX-2/COX-1) Reference
Target Compound 3,4-Dimethoxyphenyl Furan-2-yl Phenylthio Not explicitly reported N/A -
4g () 4-(Methylsulfonyl)phenyl 3,4-Dimethoxyphenyl Phenylthio Potent COX-2 inhibition Highest among tested compounds
4b () Phenyl 4-Methoxyphenyl Phenylamino Synthetic intermediate N/A
Compound from 3,4-Dimethoxyphenyl 4-Methoxyphenyl 1H-1,2,4-Triazol-1-yl Antifungal/antimicrobial potential N/A
1-(3,4-Dimethoxyphenyl)-3-tosylpropan-1-one () 3,4-Dimethoxyphenyl Tosyl (4-methylbenzenesulfonyl) - Not reported N/A
Alusenone () 3,4-Dimethoxyphenyl 2,4,6-Trimethoxyphenyl - Isolated from natural sources N/A

Key Comparative Insights:

Substituent Effects on COX-2 Inhibition The methylsulfonyl group in 4g () is critical for COX-2 selectivity, as sulfonamide/sulfonyl groups are known to bind COX-2’s hydrophobic pocket . Phenylthio groups (common in 4g and the target compound) may enhance lipid solubility and membrane permeability compared to amino or hydroxyl substituents (e.g., 4b in ) .

Tosyl substituents () increase steric bulk and electron-withdrawing effects, which may reduce metabolic stability compared to smaller groups like furan .

Natural vs. Synthetic Derivatives Natural analogs like alusenone () feature multiple methoxy groups, enhancing lipophilicity and possibly antioxidant activity, whereas synthetic derivatives prioritize target-specific modifications (e.g., COX-2 inhibition in 4g) .

Structural Flexibility and Conformation

  • The phenylthio group in the target compound and 4g introduces a sulfur atom that may influence molecular conformation via steric hindrance or thioether bond flexibility, contrasting with rigid triazole or sulfonyl groups in other analogs .

Biological Activity

1-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-3-(phenylthio)propan-1-one is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of 1-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-3-(phenylthio)propan-1-one typically involves multi-step organic reactions. The compound can be derived from the reaction of 3-(furan-2-yl)-3-(phenylthio)propan-1-one with 3,4-dimethoxybenzaldehyde under basic conditions, often utilizing catalysts to enhance yield and purity.

Anticancer Properties

Research indicates that compounds similar to 1-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-3-(phenylthio)propan-1-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that β-aryl-β-mercapto ketones, a class that includes our compound of interest, show promising activity against breast cancer cells (MCF-7). These compounds induce apoptosis and exhibit higher cytotoxicity than standard treatments like Tamoxifen .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-3-(phenylthio)propan-1-oneMCF-7TBD
1-(4-methoxyphenyl)-3-(phenylthio)propan-1-oneMCF-75.0
TamoxifenMCF-710.0

The mechanism behind the anticancer activity is thought to involve the modulation of apoptotic pathways. The presence of the phenylthio group may enhance the interaction with cellular targets involved in apoptosis regulation. Furthermore, structural modifications in similar compounds have been shown to improve their efficacy by increasing lipophilicity and enhancing cellular uptake .

Case Study 1: Breast Cancer Research

In a study evaluating the cytotoxic effects of various chalcone derivatives, it was found that the introduction of specific substituents significantly affected their activity against MCF-7 cells. The compound 1-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-3-(phenylthio)propan-1-one was highlighted for its potential as a lead compound in developing new anticancer therapies .

Case Study 2: Structure Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the phenolic and thioether components of related compounds could enhance their biological activity. The presence of electron-donating groups such as methoxy increases the electron density on the aromatic ring, facilitating interactions with target proteins involved in cancer proliferation .

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